
tert-Butyl (1R*,4R*)-4-(3-fluorobenzylamino)-cyclohexylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl (1R*,4R*)-4-(3-fluorobenzylamino)-cyclohexylcarbamate, also known as TFB-TBOA, is a potent inhibitor of glutamate transporters. It has been extensively studied for its potential use in treating various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Mecanismo De Acción
Tert-Butyl (1R*,4R*)-4-(3-fluorobenzylamino)-cyclohexylcarbamate inhibits the activity of glutamate transporters by binding to their substrate-binding site. This leads to the accumulation of glutamate in the synaptic cleft, which can activate NMDA receptors and lead to neurotoxicity. This compound has been shown to be a non-competitive inhibitor of glutamate transporters, which means that it can bind to the transporter even in the presence of its substrate.
Biochemical and Physiological Effects:
This compound has been shown to increase the concentration of glutamate in the synaptic cleft, which can lead to the activation of NMDA receptors and subsequent neurotoxicity. This can result in neuronal damage and cell death. This compound has also been shown to have anti-epileptic effects, which may be due to its ability to inhibit glutamate transporters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-Butyl (1R*,4R*)-4-(3-fluorobenzylamino)-cyclohexylcarbamate has several advantages for lab experiments. It is a potent inhibitor of glutamate transporters, which makes it a valuable tool for studying the role of glutamate transporters in various neurological disorders. However, this compound has several limitations. It can lead to neurotoxicity and neuronal damage, which can make it difficult to use in certain experiments. Additionally, this compound can be difficult to synthesize, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the study of tert-Butyl (1R*,4R*)-4-(3-fluorobenzylamino)-cyclohexylcarbamate. One area of research is the development of more potent and selective inhibitors of glutamate transporters. This could lead to the development of more effective treatments for neurological disorders. Another area of research is the study of the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. This could lead to a better understanding of the underlying mechanisms of these disorders and the development of more effective treatments. Additionally, the development of new synthesis methods for this compound could increase its availability for research purposes.
Métodos De Síntesis
Tert-Butyl (1R*,4R*)-4-(3-fluorobenzylamino)-cyclohexylcarbamate can be synthesized through a multistep process involving the reaction of several chemical reagents. The synthesis method involves the use of tert-butyl carbamate, 3-fluorobenzylamine, and cyclohexylisocyanate. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product.
Aplicaciones Científicas De Investigación
Tert-Butyl (1R*,4R*)-4-(3-fluorobenzylamino)-cyclohexylcarbamate has been extensively studied for its potential use in treating various neurological disorders. It has been found to be a potent inhibitor of glutamate transporters, which play a crucial role in the regulation of neurotransmission. Glutamate transporters are responsible for removing excess glutamate from the synaptic cleft, and their dysfunction has been associated with various neurological disorders. This compound has been shown to increase the concentration of glutamate in the synaptic cleft, which can lead to the activation of NMDA receptors and subsequent neurotoxicity.
Propiedades
IUPAC Name |
tert-butyl N-[4-[(3-fluorophenyl)methylamino]cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O2/c1-18(2,3)23-17(22)21-16-9-7-15(8-10-16)20-12-13-5-4-6-14(19)11-13/h4-6,11,15-16,20H,7-10,12H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXXRKVKEPGMAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

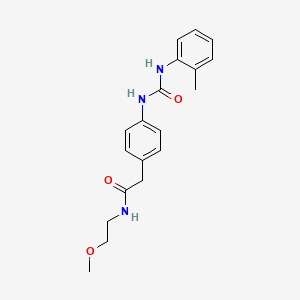
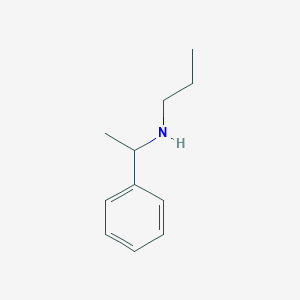
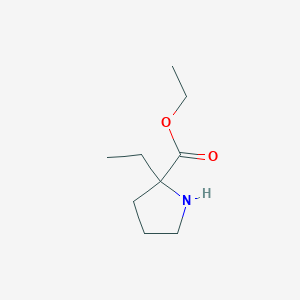

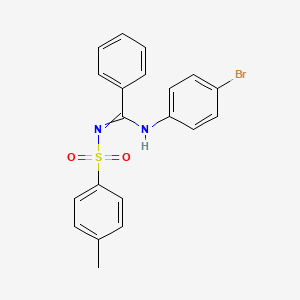
![(E)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B3017761.png)
![6-[(4-chlorobenzyl)thio]-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B3017763.png)
![5-nitro-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)furan-2-carboxamide](/img/structure/B3017765.png)
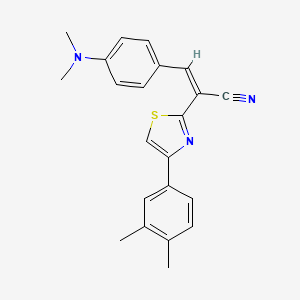
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3017768.png)
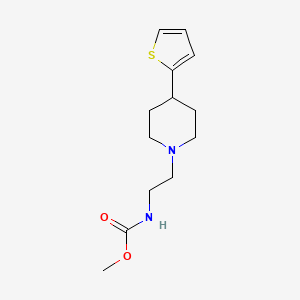
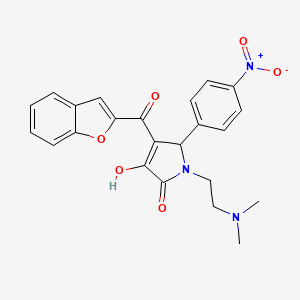
![N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide](/img/structure/B3017772.png)
![N-{3-[1-(2-methylbenzoyl)-5-thien-2-yl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B3017773.png)